
1-Bromo-2-hexene
Overview
Description
1-Bromo-2-hexene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-hexene can be synthesized through several methods. One common approach involves the bromination of 2-hexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a radical mechanism, where the bromine radical abstracts an allylic hydrogen, forming an allylic radical that subsequently reacts with bromine to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale bromination reactors where 2-hexene is treated with bromine or N-bromosuccinimide under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-hexene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hexadienes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen bromide are used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically employed.
Major Products Formed:
Substitution Reactions: Products include alcohols, ethers, and amines.
Addition Reactions: Products include dibromohexane, bromohexane, and other halogenated compounds.
Elimination Reactions: Products include various hexadienes.
Scientific Research Applications
(E)-1-Bromo-5-methyl-2-hexene is an organic compound with a bromine atom attached to a hexene chain and a methyl group at the fifth position, commonly used in organic synthesis and as an intermediate in chemical reactions.
Preparation Methods
(E)-1-Bromo-5-methyl-2-hexene is typically synthesized through bromination of 5-methyl-2-hexene, using bromine (Br2) added to the double bond of 5-methyl-2-hexene under controlled conditions to ensure the formation of the (E)-isomer. This reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production may use continuous flow reactors to maintain control over reaction conditions, ensuring high yield and purity. Catalysts and optimized reaction parameters can further enhance the efficiency.
Chemical Reactions
(E)-1-Bromo-5-methyl-2-hexene undergoes substitution, elimination, and addition reactions.
Types of reactions:
- Substitution Reactions The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-). Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents can be used. This leads to the formation of alcohols, ethers, or amines.
- Elimination Reactions Under basic conditions, this compound can undergo elimination to form 5-methyl-1,3-hexadiene. Strong bases such as sodium ethoxide (NaOEt) in ethanol can be used.
- Addition Reactions The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. Bromine (Br2) or hydrogen bromide (HBr) in inert solvents can be used, leading to the formation of dibromo compounds or bromoalkanes.
Scientific Research Applications
(E)-1-Bromo-5-methyl-2-hexene is an intermediate in organic synthesis, used to produce alkylated products through nucleophilic substitution reactions and can be transformed into other alkenes via elimination reactions.
Industrial Applications
This compound is used in polymerization processes as a monomer or co-monomer in the production of specialty polymers and serves as a building block for chemical products including surfactants and agrochemicals.
(E)-1-Bromo-5-methyl-2-hexene has potential antimicrobial, anti-inflammatory, and cytotoxic effects. Studies show it inhibits the growth of Staphylococcus aureus and Escherichia coli. It can also reduce the production of pro-inflammatory cytokines and induce apoptosis in human breast cancer cells (MCF-7).
Mechanism of Action
The mechanism of action of 1-bromo-2-hexene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. For example, in radical bromination, the bromine radical abstracts an allylic hydrogen, forming an allylic radical that reacts with bromine to yield the final product. In nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile .
Comparison with Similar Compounds
1-Bromo-2-butene: Similar structure but with a shorter carbon chain.
1-Bromo-3-hexene: Bromine atom attached to the third carbon instead of the second.
2-Bromo-2-hexene: Bromine atom attached to the second carbon but with a different configuration.
Uniqueness: 1-Bromo-2-hexene is unique due to its specific reactivity patterns, particularly in radical and nucleophilic substitution reactions. Its position of the bromine atom and the double bond allows for selective reactions that are not possible with other isomers .
Biological Activity
1-Bromo-2-hexene (C6H11Br) is an organic compound that belongs to the class of brominated alkenes. Its structure features a bromine atom attached to the second carbon of a hexene chain, which imparts unique chemical and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential toxicity, and its role in various biochemical pathways.
This compound is characterized by the following structural and physical properties:
- Molecular Formula : C6H11Br
- Molar Mass : 179.06 g/mol
- CAS Number : 54303-980
The compound is primarily used as an intermediate in organic synthesis and has been studied for its biological activities, particularly in antimicrobial applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic bacteria. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
Bacterial Strain | Zone of Inhibition (mm) at 50 µM | Zone of Inhibition (mm) at 100 µM |
---|---|---|
Staphylococcus aureus | 42 ± 1.1 | 62 ± 0.9 |
Bacillus subtilis | 37 ± 0.6 | 57 ± 1.3 |
Escherichia coli | 31 ± 1.5 | 51 ± 2.0 |
Klebsiella pneumoniae | 27 ± 2.1 | 44 ± 1.7 |
The data indicates that the compound exhibits a concentration-dependent antimicrobial effect, with higher activity observed against Gram-positive bacteria compared to Gram-negative strains .
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro assays on human epithelial amnion cells and normal liver cell lines revealed that lower concentrations of the compound did not significantly affect cell viability, suggesting a favorable safety margin for potential therapeutic applications .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with cellular membranes or specific bacterial receptors, leading to disruption of cellular functions. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially facilitating its penetration into bacterial cells .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial activity of various brominated alkenes, including this compound. The results demonstrated significant antibacterial activity against Staphylococcus aureus, with zones of inhibition comparable to those of standard antibiotics . This suggests that compounds like this compound could serve as lead compounds in developing new antimicrobial agents.
Application in Organic Synthesis
In addition to its biological activity, this compound is utilized in organic synthesis as a reagent for various transformations, including nucleophilic substitutions and hydrophosphination reactions. These applications underscore its importance not only as a potential therapeutic agent but also as a versatile building block in chemical synthesis .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-bromo-2-hexene to achieve high regioselectivity?
Basic Research Question
The synthesis of this compound typically involves bromination of 2-hexene. To optimize regioselectivity, reaction conditions such as solvent polarity, temperature, and catalyst choice must be systematically evaluated. For example, using a non-polar solvent (e.g., CCl₄) at low temperatures (0–5°C) can minimize radical side reactions and favor allylic bromination . Characterization via and GC-MS is critical to confirm product purity and regiochemical outcome .
Q. How can contradictory spectroscopic data (e.g., 13C NMR^{13} \text{C NMR}13C NMR vs. IR) for this compound derivatives be resolved?
Advanced Research Question
Contradictions in spectral data often arise from impurities, stereochemical variations, or instrumental artifacts. For instance, unexpected IR carbonyl stretches in bromoalkenes may indicate oxidation byproducts. Researchers should:
- Cross-validate using multiple techniques (e.g., , , and high-resolution MS).
- Perform control experiments to rule out degradation pathways.
- Reference spectral databases (e.g., PubChem, CAS) to compare with authenticated samples .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity in Suzuki-Miyaura or Heck reactions. Key parameters include:
- Electron density maps to identify electrophilic centers.
- Solvent effects modeled using continuum solvation.
- Comparison with experimental kinetic data to validate computational predictions .
Q. How should researchers design experiments to investigate the stability of this compound under varying storage conditions?
Basic Research Question
Stability studies require controlled variables:
- Temperature : Store samples at –20°C, 4°C, and room temperature.
- Light exposure : Compare amber vs. clear vials.
- Analysis : Monitor degradation via periodic GC-MS and .
- Documentation : Report purity thresholds (e.g., ≥95% by GC) and degradation products .
Q. What methodologies are recommended for tracing isotopic labeling (e.g., 13C^{13} \text{C}13C) in this compound during mechanistic studies?
Advanced Research Question
Isotopic labeling experiments require:
- Synthesis of -enriched 2-hexene precursors.
- Quantitative analysis via isotope-ratio MS or .
- Kinetic isotope effect (KIE) measurements to distinguish between concerted and stepwise mechanisms .
Q. How can researchers address discrepancies in reported reaction yields for this compound across literature sources?
Advanced Research Question
Yield discrepancies often stem from unoptimized protocols or unreported side reactions. Strategies include:
- Reproducing key literature procedures with rigorous purity controls.
- Using statistical tools (e.g., ANOVA) to assess variability in reaction parameters.
- Consulting retrosynthesis databases (e.g., Reaxys) to identify alternative pathways .
Q. What analytical techniques are most effective for distinguishing this compound from its structural isomers?
Basic Research Question
- GC-MS : Compare retention times and fragmentation patterns.
- NMR : Analyze coupling constants () in (e.g., allylic protons vs. terminal bromides).
- IR Spectroscopy : Identify C-Br stretches (~550–650 cm) and alkene C=C stretches (~1650 cm) .
Q. How can the environmental impact of this compound synthesis be minimized while maintaining efficiency?
Advanced Research Question
Green chemistry principles should guide protocol design:
- Substitute hazardous solvents (e.g., CCl₄) with ionic liquids or water.
- Employ catalytic bromination (e.g., NBS with AIBN).
- Use life-cycle assessment (LCA) tools to quantify waste and energy consumption .
Properties
IUPAC Name |
1-bromohex-2-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEUYXUPUOLFHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34686-76-5 | |
Record name | 1-BROMO-2-HEXENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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